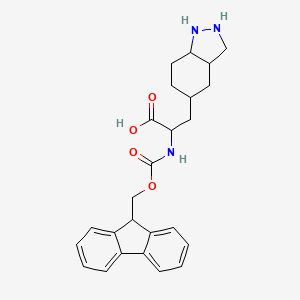
3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a complex organic compound that features both an indazole and a fluorenylmethoxycarbonyl (Fmoc) group. Compounds with these functional groups are often of interest in medicinal chemistry and organic synthesis due to their unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Fmoc Protection: The Fmoc group is introduced to protect the amino group during subsequent reactions. This is usually done using Fmoc-Cl in the presence of a base.
Coupling Reactions: The protected amino acid is then coupled with the indazole derivative using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indazole ring and the Fmoc group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4 and CrO3.
Reduction: Reducing agents like LiAlH4 or NaBH4 are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, compounds with indazole and Fmoc groups are often studied for their potential as enzyme inhibitors or receptor ligands. They can be used in the development of new drugs or as tools in biochemical assays.
Medicine
Medically, such compounds might be investigated for their potential therapeutic effects. This could include anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, these compounds can be used in the synthesis of advanced materials or as intermediates in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid would depend on its specific biological target. Generally, compounds with indazole rings can interact with enzymes or receptors, modulating their activity. The Fmoc group can also play a role in protecting the molecule during biochemical interactions.
Comparación Con Compuestos Similares
Similar Compounds
Indazole Derivatives: Other compounds with indazole rings, such as indazole-3-carboxylic acid, share similar chemical properties.
Fmoc-Protected Amino Acids: Compounds like Fmoc-phenylalanine are similar in terms of their use in peptide synthesis.
Uniqueness
What sets 3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid apart is the combination of the indazole ring and the Fmoc-protected amino acid. This unique structure can provide distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C25H29N3O4 |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H29N3O4/c29-24(30)23(12-15-9-10-22-16(11-15)13-26-28-22)27-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21-23,26,28H,9-14H2,(H,27,31)(H,29,30) |
Clave InChI |
AUOMYKZKNFPPJW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(CC1CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CNN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid](/img/structure/B12314146.png)

![6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12314151.png)
![6-Methylspiro[2.5]octane-6-carboxylic acid](/img/structure/B12314161.png)
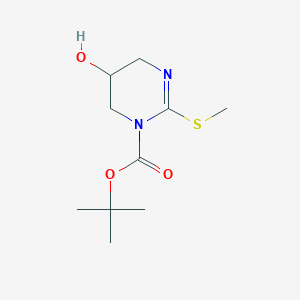
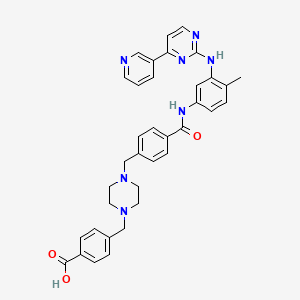

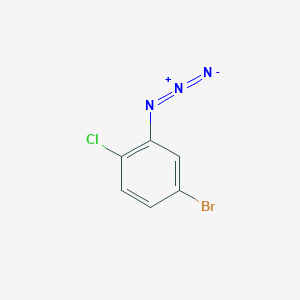
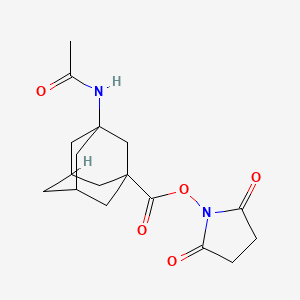
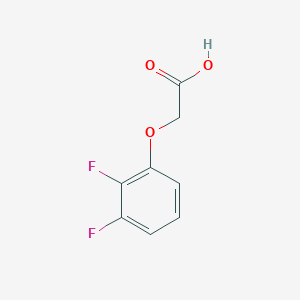



![5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12314236.png)
